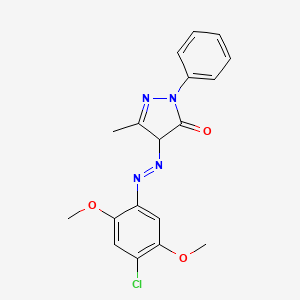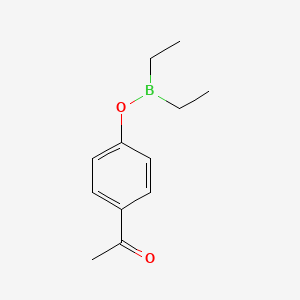
1-(4-Diethylboranyloxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Diethylboranyloxyphenyl)ethanone is an organic compound that features a boronic ester functional group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Diethylboranyloxyphenyl)ethanone can be synthesized through the reaction of 4-hydroxyacetophenone with diethylborane. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by the addition of diethylborane to form the boronic ester.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Diethylboranyloxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
1-(4-Diethylboranyloxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for medicinal chemistry research.
Industry: The compound can be used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(4-Diethylboranyloxyphenyl)ethanone primarily involves its ability to participate in various chemical reactions due to the presence of the boronic ester and carbonyl functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The carbonyl group can undergo nucleophilic addition reactions, allowing for the formation of various derivatives.
Comparison with Similar Compounds
4-Acetylphenylboronic acid: Similar structure but with a boronic acid group instead of a boronic ester.
1-(4-Isobutylphenyl)ethanone: Similar structure but with an isobutyl group instead of a boronic ester.
4’-Isobutylacetophenone: Another similar compound with an isobutyl group.
Uniqueness: 1-(4-Diethylboranyloxyphenyl)ethanone is unique due to the presence of the diethylboranyloxy group, which imparts distinct reactivity and potential applications in organic synthesis and material science. The boronic ester group allows for versatile functionalization and cross-coupling reactions, making it a valuable compound in various research fields.
Properties
CAS No. |
61142-59-4 |
|---|---|
Molecular Formula |
C12H17BO2 |
Molecular Weight |
204.08 g/mol |
IUPAC Name |
1-(4-diethylboranyloxyphenyl)ethanone |
InChI |
InChI=1S/C12H17BO2/c1-4-13(5-2)15-12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 |
InChI Key |
LECWMXKGGWHOMO-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)OC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


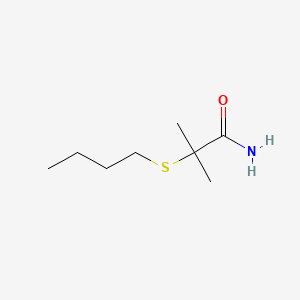
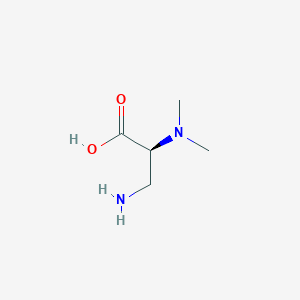
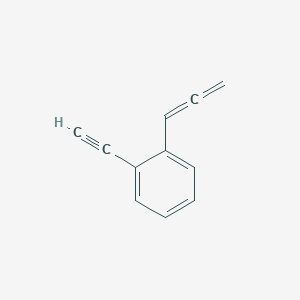

![[(2,2,2-Trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13948969.png)
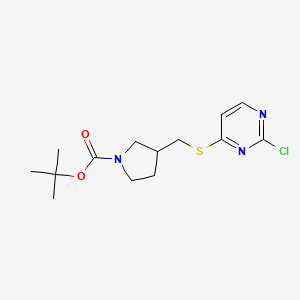
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
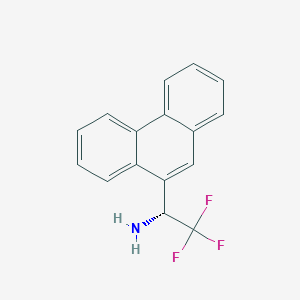
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
silane](/img/structure/B13949003.png)
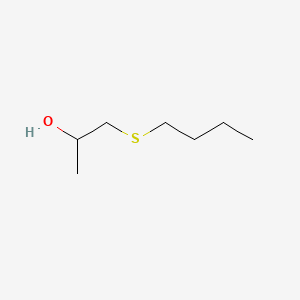
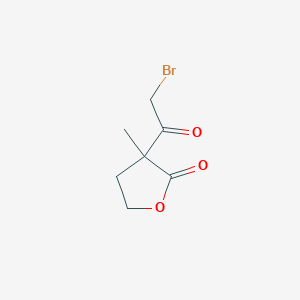
![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
